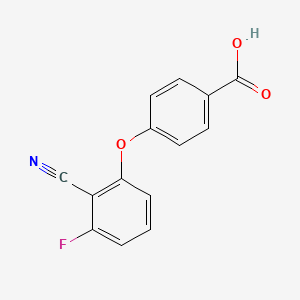

4-(2-Cyano-3-fluorophenoxy)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(2-Cyano-3-fluorophenoxy)benzoic acid” is a chemical compound with the molecular formula C14H8FNO3 . It is used in various chemical reactions and has a molecular weight of 257.22 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 257.22 . More specific properties such as melting point, boiling point, and density are not available in the current resources .Applications De Recherche Scientifique

Anaerobic Transformation in Environmental Science

Research by Genthner, Townsend, and Chapman (1989) explored the anaerobic transformation of phenol to benzoate, utilizing fluorinated analogues to study the mechanism. This work reveals the environmental degradation processes of phenolic compounds and the formation of benzoic acid derivatives under anaerobic conditions, highlighting the role of specific substituents in directing these transformations. This knowledge is crucial for understanding pollutant degradation in natural and engineered environments (Genthner, Townsend, & Chapman, 1989).

Development of Novel Fluorescence Probes

Setsukinai et al. (2003) designed and synthesized novel fluorescence probes for reliably detecting reactive oxygen species (ROS), including hydroxyl radical and reactive intermediates of peroxidase, using derivatives including 4-(2-Cyano-3-fluorophenoxy)benzoic acid. These probes, due to their selectivity and sensitivity, provide essential tools for studying oxidative stress and cellular damage in biological systems (Setsukinai et al., 2003).

Sensing Applications in Analytical Chemistry

Tanaka et al. (2001) reported on the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole, employing this compound analogues for fluorescent probes that can sense pH changes and metal cations. These findings are significant for developing sensitive and selective sensors for environmental monitoring and biochemical assays (Tanaka et al., 2001).

Advanced Materials and Polymer Science

The work by Xiao et al. (2003) on the synthesis and characterization of fluorinated phthalazinone monomers, including derivatives of this compound, for high-performance polymers showcases the application in creating materials with exceptional thermal properties and potential for optical waveguides. This research underlines the importance of such compounds in the development of next-generation materials for electronic and photonic applications (Xiao et al., 2003).

Environmental Remediation

Ghoshdastidar and Tong (2013) investigated the treatment of herbicides using membrane bioreactor (MBR) technology, potentially implicating the relevance of this compound derivatives in environmental remediation and the degradation of persistent organic pollutants. Their study highlights the efficacy of MBR in breaking down toxic compounds, suggesting a pathway for mitigating environmental pollution (Ghoshdastidar & Tong, 2013).

Mécanisme D'action

Mode of Action

It’s possible that this compound may interact with its targets through a variety of mechanisms, including binding to specific receptors or enzymes, altering cellular processes, or modulating signal transduction pathways . More research is needed to elucidate the specific interactions and changes resulting from this compound’s action.

Biochemical Pathways

It’s possible that this compound may influence a variety of biochemical pathways, depending on its specific targets and mode of action. The downstream effects of these pathway alterations would likely depend on the specific cellular context and the nature of the compound’s interactions with its targets .

Action Environment

The action, efficacy, and stability of 4-(2-Cyano-3-fluorophenoxy)benzoic acid can be influenced by a variety of environmental factors . These may include the pH and temperature of the environment, the presence of other molecules or compounds, and the specific cellular or tissue context.

Propriétés

IUPAC Name |

4-(2-cyano-3-fluorophenoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO3/c15-12-2-1-3-13(11(12)8-16)19-10-6-4-9(5-7-10)14(17)18/h1-7H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAKUCMYPGKAHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)OC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2888879.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea](/img/structure/B2888881.png)

![N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2888883.png)

![Ethyl 3-(4-chlorophenyl)-5-(3,4-diethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2888885.png)

![1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2888889.png)

![3-(4-chlorophenyl)-1-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888893.png)

![N-[1-(3-Chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2888897.png)

![N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2888901.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2888902.png)